6-chloronaphthalene-2-carbaldehyde

Lipophilicity Drug Design Physicochemical Properties

6-Chloronaphthalene-2-carbaldehyde (CAS 214746-56-2) is a heterobifunctional naphthalene derivative with a chlorine atom at the 6-position and an aldehyde group at the 2-position. This specific substitution pattern places it within the class of halogenated naphthaldehydes, which are valued as synthetic intermediates in medicinal chemistry and agrochemical development.

Molecular Formula C11H7ClO
Molecular Weight 190.62 g/mol
CAS No. 214746-56-2
Cat. No. B6205308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloronaphthalene-2-carbaldehyde
CAS214746-56-2
Molecular FormulaC11H7ClO
Molecular Weight190.62 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2)Cl)C=C1C=O
InChIInChI=1S/C11H7ClO/c12-11-4-3-9-5-8(7-13)1-2-10(9)6-11/h1-7H
InChIKeyLTAQGUGNWJBFTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloronaphthalene-2-carbaldehyde (CAS 214746-56-2): A Positionally Defined Halo-Aldehyde Building Block for Precision Synthesis


6-Chloronaphthalene-2-carbaldehyde (CAS 214746-56-2) is a heterobifunctional naphthalene derivative with a chlorine atom at the 6-position and an aldehyde group at the 2-position . This specific substitution pattern places it within the class of halogenated naphthaldehydes, which are valued as synthetic intermediates in medicinal chemistry and agrochemical development [1]. Its molecular formula is C11H7ClO, with a molecular weight of 190.63 g/mol and a computed LogP of 3.31, indicating moderate lipophilicity . The compound's dual reactivity—an aryl chloride handle for cross-coupling and an aldehyde for condensation—defines its utility profile.

Why Generic Substitution Fails for 6-Chloronaphthalene-2-carbaldehyde: The Critical Role of Regioisomerism and Halogen Identity


Naphthalene aldehydes are not interchangeable commodities; both the position and identity of the halogen substituent critically govern downstream reactivity. The 6-chloro-2-formyl substitution pattern positions the electron-withdrawing chlorine atom in a manner that electronically deactivates the ring without sterically hindering the aldehyde—a balance not achieved by the 1-chloro or 3-chloro regioisomers [1]. For instance, the Gattermann formylation of 2-chloronaphthalene yields predominantly the 7-chloro-1-naphthaldehyde isomer, with the 6-chloro isomer forming only as a minor byproduct, underscoring the synthetic challenge and unique value of the 2,6-substitution pattern [1]. Furthermore, the chlorine atom provides a distinct oxidative addition reactivity profile in cross-coupling reactions compared to bromo or iodo analogs, affecting catalyst selection and reaction yields [2]. These positional and electronic nuances mean that substituting a 6-bromo, 6-fluoro, or regioisomeric analog without re-optimizing reaction conditions frequently results in failed syntheses or reduced yields.

Quantitative Evidence Guide for 6-Chloronaphthalene-2-carbaldehyde: Physicochemical and Reactivity Differentiation Against Close Analogs


Lipophilicity (LogP) Differentiation: 6-Chloro vs. 6-Fluoro and Unsubstituted Naphthalene-2-carbaldehyde

The computed LogP of 6-chloronaphthalene-2-carbaldehyde is 3.31, which is significantly higher than that of its 6-fluoro analog (estimated LogP ~2.5-2.8 based on the lower molecular weight and higher polarity of the C-F bond) and the unsubstituted naphthalene-2-carbaldehyde (LogP ~2.7) [1]. This difference in lipophilicity directly impacts membrane permeability and pharmacokinetic profiles of derived drug candidates [1].

Lipophilicity Drug Design Physicochemical Properties

Electronic Effects of 6-Chloro Substitution on Aldehyde Carbonyl Reactivity Compared to 6-Bromo and 6-Fluoro Analogs

The chlorine atom at the 6-position exerts an electron-withdrawing inductive effect (-I) and a resonance donating effect (+M) on the naphthalene ring, modulating the electrophilicity of the 2-aldehyde carbonyl. The Hammett σp value for Cl (0.23) is intermediate between that of F (0.06) and Br (0.23), suggesting that 6-chloro and 6-bromo analogs may exhibit similar aldehyde electrophilicity, while the 6-fluoro analog would be less electrophilic [1]. This positions the 6-chloro derivative as a balanced electrophile for condensation reactions—less reactive (and potentially more selective) than the 6-bromo analog but more reactive than the 6-fluoro analog.

Electronic Effects Nucleophilic Addition Reactivity

Aryl Chloride Cross-Coupling Reactivity: 6-Chloro vs. 6-Bromo Naphthalene-2-carbaldehyde in Nickel-Catalyzed Reactions

Aryl chlorides are generally less reactive than aryl bromides in oxidative addition to transition metal catalysts, but they offer advantages in cost and availability. In a heterogeneous Ni-catalyzed cross-coupling system using a PS-DPPBz ligand, 2-chloronaphthalene reacted with n-butyllithium to give the coupled product in 93% yield (Table 1, entry 1) [1]. While this specific study used 2-chloronaphthalene rather than the 2-carbaldehyde derivative, it demonstrates that chloro-naphthalenes can achieve high coupling yields under optimized conditions, challenging the assumption that bromo analogs are always superior.

Cross-Coupling Synthetic Chemistry Catalysis

Regioisomeric Differentiation: 6-Chloro-2-carbaldehyde vs. 1-Chloro and 3-Chloro Naphthalene-2-carbaldehydes in Formylation Selectivity

The Gattermann formylation of 2-chloronaphthalene produces predominantly 7-chloro-1-naphthaldehyde, with the 6-chloro isomer formed only as a minor byproduct [1]. This means that the 6-chloro-2-carbaldehyde regioisomer cannot be efficiently prepared via direct electrophilic formylation of 2-chloronaphthalene, necessitating alternative synthetic routes. By contrast, 3-chloronaphthalene-2-carbaldehyde (CAS 80228-36-0) and 1-chloronaphthalene-2-carbaldehyde (CAS 14304-75-7) are synthetically accessible via different precursor routes [1][2].

Regioselectivity Formylation Synthetic Accessibility

Optimal Application Scenarios for 6-Chloronaphthalene-2-carbaldehyde Based on Verified Differentiators


Medicinal Chemistry: Lead Optimization Requiring Moderate Lipophilicity (LogP ~3.3) with a Synthetic Handle for Diversification

When a medicinal chemistry program requires a naphthalene-based scaffold with a specific lipophilicity window (LogP ~3.3) for optimizing membrane permeability or reducing hERG binding, the 6-chloro analog offers a distinct advantage over the more polar 6-fluoro (estimated LogP ~2.5-2.8) or less lipophilic unsubstituted naphthalene-2-carbaldehyde (LogP ~2.7) . The chlorine atom provides a synthetic handle for further diversification via cross-coupling, while the aldehyde enables late-stage functionalization through reductive amination, Schiff base formation, or Knoevenagel condensation [1].

Synthetic Methodology Development: Evaluating Aryl Chloride Reactivity in Cross-Coupling Catalyst Systems

The 6-chloro substituent serves as a benchmark aryl chloride substrate for developing and optimizing new cross-coupling methodologies. As demonstrated with the Ni/PS-DPPBz system, chloro-naphthalenes can achieve coupling yields comparable to bromo analogs (93% for 2-chloronaphthalene) under properly optimized conditions [2]. Researchers developing new ligands or catalysts can use this compound to benchmark their system's ability to activate relatively electron-rich aryl chlorides, with the aldehyde group offering an additional functional group tolerance test.

Agrochemical Intermediate Synthesis: Building Block for Fungicidal or Herbicidal Naphthalene Derivatives

Naphthalene-based derivatives have demonstrated outstanding potential as fungicidal candidates, as shown in recent studies of naphthalene-based derivatives [3]. The 6-chloro-2-carbaldehyde substitution pattern offers a unique combination of halogen position and aldehyde placement that is not readily accessible via direct electrophilic formylation [4]. This makes the pre-formed compound a valuable starting material for agrochemical discovery programs exploring structure-activity relationships around the naphthalene core, particularly where the chlorine atom is required for target binding or metabolic stability.

Material Science: Precursor for Conjugated Polymers and Organic Electronic Materials

The extended π-conjugation of the naphthalene core, combined with the electron-withdrawing chlorine substituent and the reactive aldehyde group, positions this compound as a precursor for conjugated materials. The aldehyde can undergo condensation reactions to form imine-linked covalent organic frameworks (COFs) or conjugated small molecules, while the chlorine atom can participate in cross-coupling polymerization reactions [1][2]. The specific 2,6-substitution pattern provides a linear geometry favorable for polymer main-chain incorporation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-chloronaphthalene-2-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.